4-Hydroxy-2-iodobenzaldehyde

Description

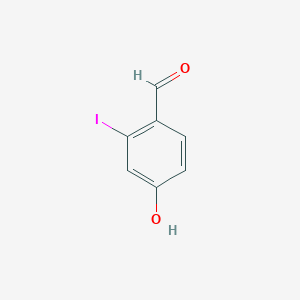

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-2-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO2/c8-7-3-6(10)2-1-5(7)4-9/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSNWAMYECSEIEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591719 | |

| Record name | 4-Hydroxy-2-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90151-01-2 | |

| Record name | 4-Hydroxy-2-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-2-iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-hydroxy-2-iodobenzaldehyde, a key intermediate in the development of various pharmaceutical compounds. The document details experimental protocols, presents quantitative data in a comparative format, and includes schematic diagrams of the reaction pathways for enhanced comprehension.

Introduction

This compound is a substituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring hydroxyl, iodo, and formyl groups, allows for diverse chemical modifications, making it a valuable building block for the synthesis of complex molecules with potential therapeutic activities. The efficient and selective synthesis of this compound is crucial for its application in drug discovery and development. This guide explores established methods for its preparation, focusing on direct iodination of 4-hydroxybenzaldehyde.

Synthesis Pathways

The synthesis of this compound predominantly involves the electrophilic iodination of 4-hydroxybenzaldehyde. The hydroxyl group is a strongly activating ortho-, para-director, while the aldehyde group is a meta-directing deactivator. This electronic arrangement favors the introduction of iodine at the positions ortho to the hydroxyl group (positions 3 and 5) and meta to the aldehyde group (also positions 3 and 5). However, iodination at the 2-position (ortho to the aldehyde and meta to the hydroxyl) can be achieved under specific conditions.

Direct Iodination using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)

A common and effective method for the iodination of activated aromatic compounds is the use of N-iodosuccinimide (NIS) in the presence of a strong acid catalyst such as trifluoroacetic acid (TFA). This method can be tuned to yield mono- or di-iodinated products.

Reaction Scheme:

An In-Depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-2-iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-iodobenzaldehyde is an aromatic organic compound that holds significant interest for researchers in medicinal chemistry and drug development. Its structure, featuring a hydroxyl group, an iodine atom, and an aldehyde functional group on a benzene ring, provides a versatile scaffold for the synthesis of more complex molecules with potential biological activities. The presence of the iodine atom, in particular, opens avenues for various cross-coupling reactions, making it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with available experimental protocols and an exploration of its potential (though currently underexplored) biological significance.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in different chemical and biological systems.

| Property | Value | Source(s) |

| Chemical Structure |  | N/A |

| Molecular Formula | C₇H₅IO₂ | [1] |

| Molecular Weight | 248.02 g/mol | [1] |

| Appearance | Off-white to light yellow solid | [2] |

| Melting Point | 157-160 °C | [3] |

| Boiling Point | 337.6 °C at 760 mmHg | [3] |

| Solubility | The presence of the hydroxyl group suggests some polarity and potential solubility in polar organic solvents.[4] | N/A |

| InChI | InChI=1S/C7H5IO2/c8-7-3-6(10)2-1-5(7)4-9/h1-4,10H | [3] |

| InChIKey | FSNWAMYECSEIEX-UHFFFAOYSA-N | [3] |

| SMILES | C1=CC(=C(C=C1O)I)C=O | [5] |

| CAS Number | 90151-01-2 | [1] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (typically downfield, around 9-10 ppm), the hydroxyl proton, and the aromatic protons. The substitution pattern on the benzene ring will dictate the splitting patterns of the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the aldehyde, the carbon atoms of the aromatic ring (with shifts influenced by the iodo and hydroxyl substituents), and any other carbon atoms in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H stretching of the hydroxyl group (a broad band), the C=O stretching of the aldehyde, and C-H and C=C stretching vibrations of the aromatic ring.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will provide further structural information, with characteristic losses of fragments such as the aldehyde group or the iodine atom.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively published. However, general methods for the iodination of hydroxybenzaldehydes can be adapted.

Synthesis of Iodinated Hydroxybenzaldehydes

A common method for the synthesis of iodinated hydroxybenzaldehydes involves the electrophilic iodination of a hydroxybenzaldehyde precursor. Two potential protocols are outlined below.

Protocol 1: Iodination using N-Iodosuccinimide (NIS)

This method utilizes N-Iodosuccinimide as the iodinating agent in an acidic medium.

-

Reaction: To a stirred solution of 4-hydroxybenzaldehyde in acetic acid, add N-iodosuccinimide.

-

Conditions: The reaction is typically stirred at room temperature for several hours.

-

Work-up: The reaction mixture is filtered, and the filtrate is poured into water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed, dried, and the solvent is evaporated to yield the product.

Protocol 2: Iodination using Iodine and Iodic Acid

This protocol employs a combination of iodine and iodic acid as the iodinating reagent.

-

Reaction: A mixture of the substituted hydroxybenzaldehyde and iodine crystals is dissolved in ethanol.

-

Conditions: The reaction mixture is heated, and an aqueous solution of iodic acid is added with stirring.

-

Work-up: The reaction is diluted with water, and any unreacted iodine is quenched with a sodium thiosulfate solution. The solid product is then filtered, washed, and can be recrystallized.[6]

References

An In-depth Technical Guide to 4-Hydroxy-2-iodobenzaldehyde (CAS Number: 90151-01-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydroxy-2-iodobenzaldehyde, a valuable intermediate in organic synthesis. Due to its specific substitution pattern, this compound offers unique reactivity for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This document summarizes its chemical and physical properties, provides a detailed synthetic protocol, and explores its potential applications based on its structural features.

Core Chemical and Physical Properties

This compound is a solid organic compound characterized by a benzene ring substituted with a hydroxyl group, an iodine atom, and a formyl (aldehyde) group. These functional groups dictate its chemical behavior and physical properties. The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (carbonyl group) can influence its intermolecular interactions and crystalline structure.

| Property | Value | Reference |

| CAS Number | 90151-01-2 | [1] |

| Molecular Formula | C₇H₅IO₂ | [2] |

| Molecular Weight | 248.02 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 157-160 °C | |

| Boiling Point | 337.6 °C at 760 mmHg (Predicted) | |

| InChI | 1S/C7H5IO2/c8-7-3-6(10)2-1-5(7)4-9/h1-4,10H | |

| InChI Key | FSNWAMYECSEIEX-UHFFFAOYSA-N | |

| SMILES | O=Cc1cc(O)ccc1I | |

| Purity | Typically ≥97% | [1] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C |

Synthesis of this compound

The synthesis of this compound can be achieved through the electrophilic iodination of 4-hydroxybenzaldehyde. A common method involves the use of N-iodosuccinimide (NIS) as the iodine source in the presence of a strong acid catalyst, such as trifluoroacetic acid (TFA). It is important to note that this reaction typically yields a mixture of mono-iodinated isomers, primarily the 3-iodo and the desired 2-iodo derivatives, due to the directing effects of the hydroxyl and aldehyde groups on the aromatic ring.

Experimental Protocol: Iodination of 4-Hydroxybenzaldehyde

This protocol is adapted from the synthesis of iodinated 4-hydroxybenzaldehyde derivatives as described in the literature.[3][4]

Materials:

-

4-Hydroxybenzaldehyde

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA)

-

Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

-

Sodium thiosulfate solution (for quenching)

-

Brine

-

Anhydrous sodium sulfate

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1 equivalent) in the chosen anhydrous solvent.

-

Cool the solution in an ice bath.

-

Add trifluoroacetic acid (TFA) to the solution.

-

In a separate flask, dissolve N-iodosuccinimide (NIS) (1.2 equivalents for mono-iodination) in the same anhydrous solvent.

-

Slowly add the NIS solution to the cooled solution of 4-hydroxybenzaldehyde and TFA over a period of 30 minutes.

-

Allow the reaction mixture to stir at room temperature for approximately 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the 2-iodo and 3-iodo isomers.

Note: The yields of the respective isomers can vary. In a reported synthesis, a similar reaction yielded a mixture of the two mono-iodinated products.[3]

Caption: Synthetic pathway for this compound.

Potential Applications in Research and Drug Development

While specific biological activities for this compound are not extensively documented, its structure suggests significant potential as a versatile building block in the synthesis of novel compounds with therapeutic relevance. The presence of three distinct functional groups allows for a variety of chemical transformations.

-

Aldehyde Group: The aldehyde functionality can participate in a wide range of reactions, including reductive amination to form substituted benzylamines, Wittig reactions to generate alkenes, and condensation reactions to form Schiff bases and other heterocyclic systems.

-

Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated to produce ethers and esters, respectively. It also activates the aromatic ring for further electrophilic substitutions.

-

Iodine Atom: The iodine substituent is an excellent leaving group in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the introduction of various aryl, alkynyl, and vinyl groups at the 2-position, enabling the construction of complex molecular scaffolds.

The strategic positioning of these functional groups makes this compound a particularly interesting starting material for the synthesis of:

-

Heterocyclic Compounds: The intramolecular reaction between the aldehyde or a derivative and a group introduced via the iodine can lead to the formation of various oxygen- and nitrogen-containing heterocycles.

-

Substituted Biaryls: Suzuki coupling at the iodine position can be used to synthesize biaryl compounds, a common motif in many biologically active molecules.

-

Novel Scaffolds for Drug Discovery: The unique substitution pattern can be exploited to generate libraries of novel compounds for screening against various biological targets.

Caption: Potential synthetic transformations of this compound.

Signaling Pathways and Biological Activity: An Area for Future Research

Currently, there is a lack of specific data in the public domain regarding the interaction of this compound with biological signaling pathways or its specific biological activities. While some substituted benzaldehydes are known to possess a range of biological effects, including antimicrobial and anticancer properties, these have not been specifically demonstrated for the 2-iodo isomer.

The potential for this compound to act as a precursor for molecules with defined biological activities is high. For instance, its derivatives could be designed to target specific enzymes or receptors where the substitution pattern could influence binding affinity and selectivity. The exploration of the biological profile of this compound and its derivatives represents a promising avenue for future research in drug discovery.

Safety Information

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal.

General Hazards:

-

May cause skin and eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable synthetic intermediate with significant potential for the construction of complex organic molecules. Its unique arrangement of functional groups allows for a diverse range of chemical transformations, making it an attractive starting material for the synthesis of novel compounds in medicinal chemistry and materials science. While its own biological activity is not well-characterized, its utility as a building block for creating molecules with desired therapeutic properties is clear. Further research into the biological effects of this compound and its derivatives is warranted.

References

- 1. CAS 90151-01-2: Benzaldehyde, 4-hydroxy-2-iodo- [cymitquimica.com]

- 2. Benzaldehyde, 4-hydroxy-2-iodo- CAS#: 90151-01-2 [chemicalbook.com]

- 3. Efficient total synthesis of dehydro-δ-viniferin through metal–halogen exchange cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient total synthesis of dehydro-δ-viniferin through metal–halogen exchange cyclization - RSC Advances (RSC Publishing) [pubs.rsc.org]

Spectroscopic Profile of 4-Hydroxy-2-iodobenzaldehyde: A Technical Guide

For Immediate Release

Chemical Structure and Properties

IUPAC Name: 4-Hydroxy-2-iodobenzaldehyde Molecular Formula: C₇H₅IO₂ Molecular Weight: 248.02 g/mol Appearance: Expected to be a solid at room temperature.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of closely related molecules, including 4-bromo-2-hydroxybenzaldehyde, 4-iodobenzaldehyde, and 2-iodobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~9.8 - 10.0 | s | - | Aldehyde H (CHO) |

| ~7.6 - 7.8 | d | ~2.0 | H-3 |

| ~7.1 - 7.3 | dd | ~8.5, ~2.0 | H-5 |

| ~6.9 - 7.1 | d | ~8.5 | H-6 |

| ~11.0 | s (broad) | - | Phenolic OH |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~195 - 197 | Aldehyde C=O |

| ~160 - 162 | C-4 (C-OH) |

| ~140 - 142 | C-2 (C-I) |

| ~135 - 137 | C-5 |

| ~120 - 122 | C-1 |

| ~118 - 120 | C-6 |

| ~95 - 97 | C-3 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3400 | Broad | O-H stretch (phenolic) |

| ~1650 - 1670 | Strong | C=O stretch (aldehyde) |

| ~1580 - 1600 | Medium | C=C stretch (aromatic) |

| ~1200 - 1300 | Medium | C-O stretch (phenol) |

| ~600 - 700 | Medium | C-I stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 248 | High | [M]⁺ (Molecular Ion) |

| 247 | Medium | [M-H]⁺ |

| 220 | Medium | [M-CO]⁺ |

| 121 | Medium | [M-I]⁺ |

| 93 | Medium | [M-I-CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is used.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FT-IR) spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet is also recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer.

-

Ionization: Electron Ionization (EI) is used, with a standard electron energy of 70 eV.

-

Analysis: The ions are separated by a quadrupole mass analyzer, and the mass-to-charge ratio (m/z) of the ions is detected.

Visualization of Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for a chemical compound like this compound is depicted in the following diagram.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to 4-Hydroxy-2-iodobenzaldehyde: Molecular Structure and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, characterization, and potential biological relevance of 4-Hydroxy-2-iodobenzaldehyde. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide synthesizes information from established chemical principles and comparative data from structurally related molecules to present a thorough and practical resource.

Molecular Structure and Physicochemical Properties

This compound is an aromatic organic compound characterized by a benzene ring substituted with a hydroxyl (-OH) group, an iodine (-I) atom, and a formyl (-CHO) group. The positioning of these functional groups dictates its chemical reactivity and potential biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅IO₂ | --INVALID-LINK-- |

| Molecular Weight | 248.02 g/mol | --INVALID-LINK-- |

| CAS Number | 90151-01-2 | --INVALID-LINK-- |

| Appearance | Expected to be a solid | General knowledge of similar compounds |

| Melting Point | 157-160 °C | --INVALID-LINK-- |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and DMF. | General knowledge of similar compounds |

Synthesis of this compound

Proposed Synthetic Pathway: Electrophilic Iodination

The hydroxyl group of 4-hydroxybenzaldehyde is an activating, ortho-, para-directing group. Since the para position is already occupied by the aldehyde, electrophilic substitution is directed to the ortho positions. The introduction of a single iodine atom can be achieved under controlled conditions.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Generalized)

This protocol is a generalized procedure based on common methods for the iodination of phenols.

Materials:

-

4-Hydroxybenzaldehyde

-

Iodine (I₂) or N-Iodosuccinimide (NIS)

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Dichloromethane (CH₂Cl₂)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Appropriate solvents for purification (e.g., ethanol, hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as dichloromethane.

-

Addition of Base: Add an aqueous solution of sodium bicarbonate (2-3 equivalents).

-

Iodination: To the biphasic mixture, add a solution of iodine (1 equivalent) in dichloromethane dropwise with vigorous stirring at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Expected ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~10.5 | s | 1H | -OH | Chemical shift is concentration and solvent dependent. |

| ~9.8 | s | 1H | -CHO | Aldehyde proton, typically a sharp singlet. |

| ~7.8 | d | 1H | H-6 | Aromatic proton ortho to the aldehyde group. |

| ~7.2 | d | 1H | H-3 | Aromatic proton ortho to the iodine. |

| ~7.0 | dd | 1H | H-5 | Aromatic proton meta to the aldehyde and iodine. |

Table 3: Expected ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~190 | C=O | Aldehyde carbonyl carbon. |

| ~160 | C-4 | Carbon bearing the hydroxyl group. |

| ~140 | C-6 | Aromatic CH. |

| ~130 | C-1 | Carbon bearing the aldehyde group. |

| ~125 | C-5 | Aromatic CH. |

| ~120 | C-3 | Aromatic CH. |

| ~95 | C-2 | Carbon bearing the iodine atom (ipso-carbon). |

Infrared (IR) Spectroscopy

Table 4: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3400-3200 | O-H stretch (phenolic) | Broad, Medium |

| 3100-3000 | C-H stretch (aromatic) | Medium |

| ~2850, ~2750 | C-H stretch (aldehyde) | Medium, Weak |

| ~1680 | C=O stretch (aldehyde) | Strong |

| 1600-1450 | C=C stretch (aromatic) | Medium-Strong |

| ~1250 | C-O stretch (phenol) | Strong |

| ~850 | C-H bend (aromatic) | Strong |

| ~600 | C-I stretch | Weak |

Mass Spectrometry (MS)

Table 5: Expected Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 248 | [M]⁺ | Molecular ion peak. |

| 247 | [M-H]⁺ | Loss of a hydrogen atom. |

| 219 | [M-CHO]⁺ | Loss of the formyl group. |

| 121 | [M-I]⁺ | Loss of the iodine atom. |

Generalized Characterization Protocols

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

-

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, baseline correction) and integrate the peaks for ¹H NMR.

-

-

IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

-

Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

-

Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via direct infusion or GC/LC coupling) and acquire the mass spectrum using an appropriate ionization technique (e.g., Electron Ionization - EI).

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

-

Potential Biological Activity and Signaling Pathway Involvement

Specific studies on the biological activity of this compound are scarce. However, the activities of related benzaldehydes and iodophenols suggest potential for enzyme inhibition. For instance, various substituted benzaldehydes have been shown to inhibit enzymes such as tyrosinase and xanthine oxidase.[1][2]

Hypothetical Mechanism: Enzyme Inhibition

The aldehyde group of this compound can potentially interact with nucleophilic residues (e.g., cysteine, serine, lysine) in the active site of an enzyme, leading to reversible or irreversible inhibition. The hydroxyl and iodo substituents can influence the binding affinity and specificity through hydrogen bonding and halogen bonding interactions, respectively.

Caption: Hypothetical enzyme inhibition pathway for this compound.

This diagram illustrates a generalized mechanism where the compound acts as an inhibitor, preventing the substrate from binding to the enzyme's active site and thus blocking the formation of the product. This could be a valuable starting point for investigating the pharmacological potential of this molecule.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols are generalized and should be adapted and optimized based on specific laboratory conditions and safety assessments. The biological activity information is based on structurally related compounds and is presented as a hypothesis for further investigation.

References

Navigating the Physicochemical Landscape of 4-Hydroxy-2-iodobenzaldehyde: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of 4-Hydroxy-2-iodobenzaldehyde, a key intermediate in pharmaceutical synthesis and material science. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the compound's behavior in various organic solvents and under different storage conditions. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates information on structurally related compounds and established scientific principles to provide a robust predictive overview and practical experimental frameworks.

Physicochemical Properties

This compound is a substituted aromatic aldehyde with a molecular formula of C₇H₅IO₂ and a molecular weight of 248.02 g/mol . The presence of a hydroxyl group, an aldehyde group, and an iodine atom on the benzene ring imparts a unique combination of polarity and reactivity, which dictates its solubility and stability characteristics.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | 4-Hydroxy-3-iodobenzaldehyde | 2-Hydroxy-4-iodobenzaldehyde |

| CAS Number | 90151-01-2 | 60032-63-5 | 38170-02-4 |

| Molecular Formula | C₇H₅IO₂ | C₇H₅IO₂ | C₇H₅IO₂ |

| Molecular Weight | 248.02 | 248.02 | 248.02 |

| Melting Point (°C) | 157-160[1] | Not available | 87[2] |

| Boiling Point (°C) | 337.6±32.0 (Predicted)[1] | Not available | 290.0±30.0 (Predicted)[2] |

| Density (g/cm³) | Not available | Not available | 2.039±0.06 (Predicted)[2] |

Solubility Profile in Organic Solvents

The solubility of this compound is governed by the principle of "like dissolves like." The polar hydroxyl and aldehyde groups allow for hydrogen bonding with polar solvents, while the iodinated benzene ring contributes to its solubility in less polar organic solvents.

Based on the behavior of structurally similar compounds like 4-hydroxybenzaldehyde, which is soluble in ethanol, methanol, and ether, a similar trend can be expected for this compound.[3] The introduction of a large, polarizable iodine atom may further enhance solubility in certain organic solvents.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High | Highly polar aprotic solvent, effective at solvating a wide range of compounds. |

| N,N-Dimethylformamide (DMF) | 6.4 | High | Polar aprotic solvent, capable of dissolving many organic compounds. |

| Methanol | 5.1 | Moderate to High | Polar protic solvent, can engage in hydrogen bonding with the hydroxyl and aldehyde groups. |

| Ethanol | 4.3 | Moderate to High | Similar to methanol, a polar protic solvent that can form hydrogen bonds. |

| Acetone | 4.3 | Moderate | Polar aprotic solvent, good for dissolving moderately polar compounds. |

| Ethyl Acetate | 4.4 | Low to Moderate | Moderately polar solvent, solubility may be limited by the compound's polarity. |

| Dichloromethane (DCM) | 3.1 | Low to Moderate | Less polar solvent, may have some solvating power due to the aromatic ring and iodine. |

| Toluene | 2.4 | Low | Nonpolar aromatic solvent, unlikely to be a good solvent. |

| Hexane | 0.1 | Very Low | Nonpolar aliphatic solvent, very poor solvent for this compound. |

Stability Considerations

The stability of this compound is influenced by its functional groups. The aldehyde group is susceptible to oxidation, especially in the presence of air, light, or certain metal ions, which can convert it to the corresponding carboxylic acid. The phenolic hydroxyl group can also be oxidized. The carbon-iodine bond is generally stable but can be susceptible to cleavage under certain conditions, such as in the presence of strong reducing agents or upon exposure to UV light.

For optimal stability, it is recommended to store this compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Experimental Protocols

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for quantitatively determining the solubility of this compound in a given solvent.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Centrifuge the aliquot to remove any suspended solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the standard solutions and the saturated solution sample by HPLC to determine the concentration of the dissolved compound.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the saturated sample. The resulting concentration is the solubility of the compound in that solvent at the specified temperature.

-

Protocol for Stability Assessment (Forced Degradation Study)

This protocol describes a forced degradation study to identify potential degradation products and pathways for this compound.

Materials:

-

This compound

-

Selected organic solvent in which the compound is soluble and stable

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Vials

-

Temperature-controlled environment (e.g., oven, water bath)

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in the chosen organic solvent.

-

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Keep at an elevated temperature (e.g., 60 °C) for a defined period.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Keep at room temperature or a slightly elevated temperature for a defined period.

-

Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ solution. Keep at room temperature for a defined period.

-

Thermal Degradation: Keep the stock solution at an elevated temperature (e.g., 80 °C) for a defined period.

-

Photostability: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Analyze the samples by HPLC-PDA or LC-MS to separate and identify the parent compound and any degradation products.

-

Compare the chromatograms of the stressed samples with that of an unstressed control sample to determine the extent of degradation and the formation of new peaks.

-

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Experimental workflow for shake-flask solubility determination.

Caption: Workflow for a forced degradation stability study.

Conclusion

References

4-Hydroxy-2-iodobenzaldehyde: A Versatile Building Block in Organic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

4-Hydroxy-2-iodobenzaldehyde is a trifunctional aromatic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique arrangement of a nucleophilic hydroxyl group, an electrophilic aldehyde, and a readily functionalizable carbon-iodine bond on a benzene ring allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its synthesis, key reactions, and applications in the construction of complex molecular architectures, particularly those with relevance to medicinal chemistry and drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 90151-01-2 | [1] |

| Molecular Formula | C₇H₅IO₂ | [1] |

| Molecular Weight | 248.02 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 157-160 °C | [1] |

| Boiling Point | 337.6 °C at 760 mmHg | [1] |

| Purity | Typically ≥97% | [1] |

Synthesis of this compound

The regioselective introduction of an iodine atom at the ortho-position to the hydroxyl group of 4-hydroxybenzaldehyde is a key step in the synthesis of the title compound. A common and effective method involves direct iodination using N-iodosuccinimide (NIS) in the presence of an acid catalyst.

Experimental Protocol: Ortho-iodination of 4-Hydroxybenzaldehyde

This protocol is based on the iodination of 4-hydroxybenzaldehyde using N-iodosuccinimide (NIS) and trifluoroacetic acid (TFA).

Reagents and Conditions:

-

4-Hydroxybenzaldehyde (1.0 eq.)

-

N-Iodosuccinimide (NIS) (1.2 eq.)

-

Trifluoroacetic acid (TFA)

-

Solvent: Acetonitrile or Dichloromethane

-

Temperature: Room temperature

-

Reaction Time: 6 hours

Procedure:

-

To a solution of 4-hydroxybenzaldehyde in the chosen solvent, add N-iodosuccinimide (1.2 equivalents).

-

Add a catalytic amount of trifluoroacetic acid to the mixture.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Note: The reaction may also yield the di-iodinated product, 3,5-diiodo-4-hydroxybenzaldehyde. The ratio of mono- to di-iodinated product can be influenced by the stoichiometry of NIS.

This compound as a Synthetic Building Block

The presence of three distinct functional groups allows for a variety of subsequent reactions, making this compound a powerful tool for generating molecular diversity. The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, while the hydroxyl group can be readily alkylated or acylated, and the aldehyde group can participate in a wide range of transformations.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, and the iodine atom in this compound serves as an excellent leaving group for this transformation. This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 2-position.

dot

Caption: Suzuki-Miyaura cross-coupling reaction of this compound.

The following protocol is adapted from a similar reaction with 5-iodovanillin and provides a general framework for the Suzuki-Miyaura coupling of this compound.

Reagents and Conditions:

-

This compound (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

-

Triphenylphosphine (PPh₃) (0.08 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Solvent: Toluene/Ethanol/Water mixture

-

Temperature: 90 °C

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the flask.

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Under the inert atmosphere, add the degassed solvent mixture (e.g., toluene, ethanol, and water).

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired 2-aryl-4-hydroxybenzaldehyde.

Williamson Ether Synthesis

The hydroxyl group of this compound can be readily alkylated via the Williamson ether synthesis. This reaction introduces an ether linkage, which is a common motif in many biologically active molecules. This transformation allows for the synthesis of a wide range of 4-alkoxy-2-iodobenzaldehydes, which can then undergo further functionalization.

dot

Caption: Williamson ether synthesis with this compound.

This general protocol for the O-alkylation of phenols can be applied to this compound.

Reagents and Conditions:

-

This compound (1.0 eq.)

-

Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.2 eq.)

-

Base (e.g., potassium carbonate, cesium carbonate) (2.0 eq.)

-

Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

-

Temperature: Room temperature to 80 °C

Procedure:

-

To a solution of this compound in the chosen solvent, add the base (e.g., potassium carbonate).

-

Add the alkyl halide to the mixture.

-

Stir the reaction at the appropriate temperature (room temperature or heated) and monitor its progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-alkoxy-2-iodobenzaldehyde.

Applications in Drug Discovery and Natural Product Synthesis

This compound and its derivatives are valuable intermediates in the synthesis of a variety of biologically active compounds.

Synthesis of Combretastatin Analogues

Combretastatins are a class of natural products that exhibit potent anticancer activity by inhibiting tubulin polymerization. The diaryl ether or biaryl moiety is a key structural feature of many combretastatin analogues. This compound can serve as a key precursor for the "B-ring" of these molecules, where the iodine atom allows for coupling with a suitably functionalized "A-ring" precursor.

dot

Caption: Workflow for the synthesis of combretastatin analogues.

Synthesis of Bioactive Benzofurans

Benzofuran is a privileged heterocyclic scaffold found in numerous natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, antitumor, and antiviral properties. This compound can be a key starting material for the synthesis of substituted benzofurans. For example, a common strategy involves the O-alkylation of the hydroxyl group with a propargyl halide, followed by a Sonogashira coupling and subsequent intramolecular cyclization.

Potential as a Scaffold for Kinase Inhibitors

The development of small molecule kinase inhibitors is a major focus in modern drug discovery, particularly in oncology. The core structure of this compound provides a versatile scaffold for the synthesis of potential kinase inhibitors. The aromatic ring can serve as a hinge-binding motif, while the various functional groups allow for the introduction of substituents that can interact with other regions of the ATP-binding pocket, thereby influencing potency and selectivity.

dot

Caption: Logic diagram for generating kinase inhibitor candidates.

Conclusion

This compound is a highly valuable and versatile building block in organic chemistry. Its trifunctional nature allows for a wide array of synthetic transformations, providing access to a diverse range of complex molecular architectures. The ability to readily participate in powerful C-C and C-O bond-forming reactions makes it an indispensable tool for researchers in academia and industry, particularly those engaged in the synthesis of biologically active compounds for drug discovery and development. The experimental protocols and synthetic strategies outlined in this guide highlight the significant potential of this compound as a key intermediate in the pursuit of novel therapeutics and other advanced materials.

References

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 4-Hydroxy-2-iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-iodobenzaldehyde is a versatile aromatic aldehyde of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a reactive aldehyde group, a nucleophilic hydroxyl group, and an iodine substituent on the benzene ring, provides a unique platform for the synthesis of a diverse array of complex molecules and heterocyclic compounds. The interplay of the electronic and steric effects of these functional groups governs the reactivity of the aldehyde moiety, making it a subject of considerable importance for researchers in drug discovery and materials science.

This technical guide provides a comprehensive overview of the reactivity of the aldehyde group in this compound. It details common synthetic transformations, provides experimental protocols for key reactions, and presents quantitative data where available. Furthermore, this guide includes visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding of the chemical behavior of this important synthetic intermediate.

Electronic and Steric Effects on Aldehyde Reactivity

The reactivity of the aldehyde group in this compound is modulated by the electronic and steric influences of the hydroxyl (-OH) and iodo (-I) substituents.

-

Hydroxyl Group (-OH): Located at the para-position to the aldehyde, the hydroxyl group is a strong electron-donating group through resonance (+R effect) and an electron-withdrawing group through induction (-I effect). The resonance effect dominates, leading to an overall increase in electron density on the aromatic ring. This electron-donating nature tends to decrease the electrophilicity of the carbonyl carbon of the aldehyde group, potentially reducing its reactivity towards nucleophiles compared to unsubstituted benzaldehyde.

-

Iodo Group (-I): Positioned ortho to the aldehyde, the iodine atom is an electron-withdrawing group via its inductive effect (-I effect) and a weak electron-donating group through resonance (+R effect). Its primary influence is deactivating the ring towards electrophilic substitution. For nucleophilic attack on the aldehyde, the -I effect of the proximal iodine atom can slightly enhance the electrophilicity of the carbonyl carbon. Sterically, the bulky iodine atom ortho to the aldehyde group can hinder the approach of nucleophiles to the carbonyl carbon, potentially slowing down reaction rates.

The combination of these effects results in a nuanced reactivity profile for the aldehyde group, which is explored in the following sections.

Key Reactions of the Aldehyde Group

The aldehyde functional group in this compound participates in a wide range of classical organic reactions. These transformations are fundamental for the construction of more complex molecular architectures.

Nucleophilic Addition Reactions

Nucleophilic addition is the most characteristic reaction of aldehydes. The partially positive carbonyl carbon is susceptible to attack by various nucleophiles.

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration to yield an α,β-unsaturated product. This reaction is particularly useful for the synthesis of coumarins (2H-chromen-2-ones) when a salicylaldehyde derivative is used. The reaction of this compound with active methylene compounds like malononitrile or ethyl acetoacetate, typically in the presence of a basic catalyst, leads to the formation of substituted coumarins, which are important scaffolds in medicinal chemistry.[1][2][3]

Experimental Protocol: Synthesis of 6-Iodo-3-substituted-coumarin via Knoevenagel Condensation

-

Materials:

-

This compound

-

Active methylene compound (e.g., diethyl malonate, ethyl cyanoacetate)

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

-

Procedure:

-

Dissolve this compound (1.0 eq.) and the active methylene compound (1.1 eq.) in ethanol in a round-bottom flask.

-

Add a catalytic amount of piperidine (0.1 eq.) to the mixture.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

-

Filter the solid, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure coumarin derivative.

-

Logical Workflow for Knoevenagel Condensation

Caption: Workflow for the synthesis of coumarins via Knoevenagel condensation.

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide (Wittig reagent).[4][5] The reaction of this compound with a Wittig reagent allows for the specific formation of a carbon-carbon double bond at the position of the former carbonyl group, leading to various substituted styrenes. The stereochemical outcome of the reaction (E/Z selectivity) depends on the nature of the ylide used.[4]

Experimental Protocol: Synthesis of 1-Iodo-3-(substituted-vinyl)-4-hydroxybenzene via Wittig Reaction

-

Materials:

-

This compound

-

Triphenylphosphonium salt (e.g., methyltriphenylphosphonium bromide)

-

Strong base (e.g., n-butyllithium, sodium hydride)

-

Anhydrous solvent (e.g., THF, DMSO)

-

-

Procedure:

-

Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base in an anhydrous solvent under an inert atmosphere.

-

To the resulting ylide solution, add a solution of this compound in the same anhydrous solvent dropwise at a low temperature (e.g., 0 °C or -78 °C).

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired alkene.

-

General Mechanism of the Wittig Reaction

Caption: Simplified mechanism of the Wittig reaction.

Aldehydes react with primary amines to form imines, commonly known as Schiff bases. This condensation reaction is typically catalyzed by an acid or a base. The formation of Schiff bases from this compound is a straightforward and efficient process, providing valuable intermediates for the synthesis of various biologically active compounds and ligands for metal complexes.[6][7]

Experimental Protocol: Synthesis of a Schiff Base from this compound

-

Materials:

-

This compound

-

Primary amine (e.g., aniline, glycine)

-

Ethanol or Methanol (solvent)

-

Glacial acetic acid (catalyst, optional)

-

-

Procedure:

-

Dissolve this compound (1.0 eq.) in ethanol in a round-bottom flask.

-

Add the primary amine (1.0 eq.) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 1-3 hours.

-

Cool the reaction mixture to room temperature. The Schiff base product often precipitates.

-

Collect the solid product by filtration, wash with cold ethanol, and dry.

-

If necessary, the product can be further purified by recrystallization.

-

Condensation Reactions

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic aldehyde and an enolizable ketone or ester to form an α,β-unsaturated ketone, known as a chalcone.[3][8] Chalcones are precursors to flavonoids and exhibit a wide range of biological activities. The reaction of this compound with an acetophenone derivative in the presence of a strong base like sodium hydroxide or potassium hydroxide yields the corresponding chalcone.

Experimental Protocol: Synthesis of a Chalcone Derivative

-

Materials:

-

This compound

-

Substituted acetophenone

-

Sodium hydroxide or Potassium hydroxide

-

Ethanol (solvent)

-

-

Procedure:

-

Dissolve this compound (1.0 eq.) and the acetophenone (1.0 eq.) in ethanol.

-

To this stirred solution, add an aqueous solution of NaOH or KOH dropwise at room temperature.

-

Continue stirring for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water and acidify with dilute HCl.

-

Filter the precipitated solid, wash with water, and dry.

-

Recrystallize from a suitable solvent to obtain the pure chalcone.

-

Quantitative Data for Aldehyde Reactions

| Reaction Type | Reactants | Product | Yield (%) | Reference |

| Claisen-Schmidt | 4-Hydroxybenzaldehyde, 4-Hydroxyacetophenone | 4,4'-Dihydroxychalcone | 66.67 | [3] |

| Knoevenagel | Salicylaldehyde, Ethyl Acetoacetate | 3-Acetylcoumarin | 96 | [9] |

| Wittig | p-Anisaldehyde, Organotrifluoroborate ylide | Unsaturated organotrifluoroborate | 63-99 | [10] |

| Schiff Base | 3-Ethoxy-2-hydroxybenzaldehyde, Primary amines | Schiff bases | High | [6] |

Note: The data presented is for analogous reactions due to the limited availability of specific quantitative data for this compound in the searched literature. These values provide an estimate of the expected efficiency for similar transformations.

Other Important Reactions

Beyond the common nucleophilic additions and condensations, the aldehyde group of this compound can undergo other significant transformations.

-

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid using various oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid. This transformation is useful for the synthesis of 4-hydroxy-2-iodobenzoic acid, another valuable synthetic intermediate.

-

Reduction: The aldehyde can be reduced to a primary alcohol (4-hydroxy-2-iodobenzyl alcohol) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Cannizzaro Reaction: As an aromatic aldehyde lacking α-hydrogens, this compound can undergo the Cannizzaro reaction in the presence of a strong base, leading to a disproportionation reaction to yield the corresponding alcohol and carboxylic acid.[1][11][12]

-

Benzoin Condensation: This reaction involves the cyanide-catalyzed dimerization of two molecules of an aromatic aldehyde to form an α-hydroxy ketone (a benzoin).[2][13]

-

Perkin Reaction: This reaction can be used to synthesize cinnamic acid derivatives from aromatic aldehydes.[4][9]

Applications in Synthesis

This compound is a valuable building block in the synthesis of a variety of complex organic molecules. Its aldehyde functionality allows for the introduction of diverse structural motifs, while the hydroxyl and iodo groups provide handles for further functionalization.

Notably, it is a precursor for the synthesis of various heterocyclic compounds, including:

-

Coumarins: As discussed, Knoevenagel condensation leads to the formation of the coumarin scaffold, which is prevalent in many biologically active compounds.[1][2]

-

2H-Chromenes: These are another class of oxygen-containing heterocycles that can be synthesized from salicylaldehyde derivatives.[14]

-

Bioactive Heterocycles: The reactivity of the aldehyde group makes it a key component in multi-component reactions for the efficient synthesis of complex heterocyclic systems with potential pharmaceutical applications.[15]

Synthetic Pathway for Heterocycle Formation

Caption: Synthetic pathways from this compound to various heterocyclic compounds.

Conclusion

The aldehyde group in this compound exhibits a rich and versatile reactivity profile, making it a highly valuable tool for synthetic chemists. Its participation in a wide array of fundamental organic reactions, including nucleophilic additions, condensations, and oxidations/reductions, allows for the construction of a diverse range of molecular architectures. The electronic and steric effects of the hydroxyl and iodo substituents fine-tune the reactivity of the aldehyde, offering opportunities for selective transformations. This guide has provided a detailed overview of these reactions, complete with experimental protocols and comparative data, to aid researchers in leveraging the synthetic potential of this important molecule in the fields of drug discovery, materials science, and beyond. Further investigation into the quantitative aspects of its reactivity will undoubtedly continue to expand its applications in innovative chemical synthesis.

References

- 1. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]

- 2. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Facile and rapid synthesis of a new series of Schiff bases: characterization and evaluation of the physicochemical properties and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. ijacskros.com [ijacskros.com]

- 8. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2H-Chromene synthesis [organic-chemistry.org]

- 12. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What can 4-iodobenzaldehyde be used for?_Chemicalbook [chemicalbook.com]

- 14. Synthesis of 2H-chromenes: recent advances and perspectives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to Electrophilic Substitution Reactions on 4-Hydroxy-2-iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and expected outcomes of electrophilic aromatic substitution (EAS) reactions on 4-Hydroxy-2-iodobenzaldehyde. It is designed to be a valuable resource for researchers and professionals involved in organic synthesis and drug development, offering insights into the reactivity and regioselectivity of this versatile molecule.

Introduction to the Reactivity of this compound

This compound is a polysubstituted aromatic compound featuring three distinct functional groups on a benzene ring: a hydroxyl (-OH) group, an iodine (-I) atom, and a formyl (-CHO) group. The interplay of the electronic effects of these substituents governs the regioselectivity of electrophilic substitution reactions.

-

Hydroxyl Group (-OH): Located at position C4, the hydroxyl group is a powerful activating group and a strong ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance (+M effect).

-

Iodo Group (-I): Situated at position C2, the iodine atom is a deactivating group due to its electron-withdrawing inductive effect (-I effect). However, like other halogens, it is an ortho-, para-director because of the electron-donating resonance effect of its lone pairs (+M effect).

-

Formyl Group (-CHO): At position C1, the formyl group is a deactivating group and a meta-director. This is due to its strong electron-withdrawing inductive and resonance effects (-I and -M effects).

In electrophilic aromatic substitution reactions on a polysubstituted ring, the most strongly activating group typically directs the incoming electrophile. In the case of this compound, the hydroxyl group is the dominant directing group. The positions ortho to the hydroxyl group are C3 and C5. Both of these positions are also meta to the deactivating formyl group, which further enhances their relative reactivity compared to other positions on the ring. The iodo group at C2 also directs incoming electrophiles to the C3 (ortho) and C5 (para) positions. Therefore, electrophilic attack is strongly favored at the C3 and C5 positions. Steric hindrance from the adjacent iodo and formyl groups may influence the ratio of substitution at these two sites.

Key Electrophilic Substitution Reactions

While specific experimental data for all electrophilic substitution reactions on this compound is not extensively reported in the literature, the following sections detail the expected reactions and provide analogous experimental protocols where direct procedures are unavailable.

Halogenation

Halogenation is a fundamental electrophilic aromatic substitution reaction. Based on the directing effects of the substituents, halogenation of this compound is predicted to occur at the C5 position, which is ortho to the activating hydroxyl group and para to the directing iodo group.

Analogous Experimental Protocol: Laccase-Catalyzed Iodination of 3-chloro-4-hydroxybenzaldehyde

This protocol demonstrates the iodination of a similar substrate, which can be adapted for this compound.

Materials:

-

3-chloro-4-hydroxybenzaldehyde

-

Potassium iodide (KI)

-

Laccase from Trametes versicolor

-

Acetate buffer (0.1 M, pH 5.0) containing 10% (v/v) DMSO

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Ethyl acetate (EtOAc)

-

Sodium thiosulfate

-

Hydrochloric acid (HCl)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 3-chloro-4-hydroxybenzaldehyde (2 mmol), potassium iodide (3 equivalents), and ABTS diammonium salt (1 mol%) in acetate buffer is prepared.

-

Laccase from Trametes versicolor (300 U) is added to the mixture.

-

Additional laccase (600 U) dissolved in acetate buffer is added over 5 hours using a syringe pump at room temperature.

-

After the reaction is complete (monitored by TLC), solid sodium thiosulfate is added until the brown color disappears.

-

The reaction mixture is acidified to pH 5 with concentrated HCl and extracted with ethyl acetate.

-

The combined organic phases are washed with deionized water and brine, then dried over anhydrous MgSO₄.

-

The solvent is evaporated in vacuo, and the crude product is purified by flash chromatography on silica gel.

Quantitative Data for Analogous Iodination Reactions

| Starting Material | Product | Yield |

| 3-bromo-4-hydroxybenzaldehyde | 3-bromo-4-hydroxy-5-iodobenzaldehyde | 66% |

| 3-chloro-4-hydroxybenzaldehyde | 3-chloro-4-hydroxy-5-iodobenzaldehyde | 50% |

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring. For this compound, nitration is expected to occur at the C5 position.

Plausible Experimental Protocol:

-

Nitrating Agent: A mixture of concentrated nitric acid and concentrated sulfuric acid is a common nitrating agent.

-

Reaction Conditions: The reaction is typically carried out at low temperatures (0-10 °C) to control the exothermic reaction and prevent side reactions. This compound would be dissolved in a suitable solvent, such as glacial acetic acid or a chlorinated solvent, and the nitrating mixture would be added dropwise with stirring.

-

Work-up: The reaction mixture is poured onto ice, and the precipitated product is filtered, washed with water, and recrystallized.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. This reaction is expected to occur at the C5 position of this compound.

Plausible Experimental Protocol:

-

Sulfonating Agent: Fuming sulfuric acid (oleum) or chlorosulfonic acid are common sulfonating agents.

-

Reaction Conditions: The reaction is often carried out at or slightly above room temperature. This compound would be treated with the sulfonating agent, and the reaction progress would be monitored.

-

Work-up: The reaction mixture is carefully poured into a cold saturated sodium chloride solution to precipitate the sodium salt of the sulfonic acid, which can then be converted to the free acid.

Friedel-Crafts Reactions

Friedel-Crafts reactions, including acylation and alkylation, are important for forming carbon-carbon bonds with an aromatic ring. These reactions are catalyzed by Lewis acids, such as aluminum chloride (AlCl₃).

Friedel-Crafts Acylation: This reaction introduces an acyl group (-COR) onto the aromatic ring. Given the presence of the strongly activating hydroxyl group, Friedel-Crafts acylation of this compound is expected to proceed, likely at the C5 position. However, the hydroxyl group can coordinate with the Lewis acid catalyst, potentially deactivating the ring or leading to side reactions. Protection of the hydroxyl group as an ether or ester may be necessary.

Plausible Experimental Protocol (with protected hydroxyl group):

-

The hydroxyl group of this compound is protected, for example, by methylation to form 4-methoxy-2-iodobenzaldehyde.

-

The protected compound is dissolved in an inert solvent (e.g., dichloromethane or carbon disulfide) and treated with an acylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst (e.g., AlCl₃).

-

The reaction is typically carried out at low to room temperature.

-

After the reaction is complete, the mixture is quenched with ice and acid, and the product is extracted, washed, dried, and purified.

-

The protecting group is then removed to yield the acylated this compound derivative.

Friedel-Crafts Alkylation: This reaction introduces an alkyl group (-R) onto the aromatic ring. Similar to acylation, the hydroxyl group can interfere with the Lewis acid catalyst. Furthermore, Friedel-Crafts alkylation is prone to polyalkylation and carbocation rearrangements, making it less synthetically reliable than acylation.

Reaction Mechanisms and Directing Effects

The regioselectivity of electrophilic substitution on this compound is a result of the combined electronic effects of the substituents. The following diagrams illustrate the directing influences and the general mechanism of electrophilic aromatic substitution.

Caption: Directing effects of substituents on this compound.

Caption: General mechanism of electrophilic aromatic substitution.

Conclusion

The Uncharted Therapeutic Potential: A Technical Guide to the Biological Activities of 4-Hydroxy-2-iodobenzaldehyde Derivatives

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Derivatives of 4-Hydroxy-2-iodobenzaldehyde represent a largely unexplored chemical space with significant potential for therapeutic applications. While direct research on this specific scaffold is limited, the broader class of halogenated salicylaldehydes, to which it belongs, has demonstrated a wide array of biological activities. This technical guide consolidates the current understanding of these activities, drawing parallels from closely related iodo- and other halogenated salicylaldehyde derivatives. It provides a comprehensive overview of their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This document is intended to serve as a foundational resource to stimulate and guide future research and development in this promising area.

Introduction

Salicylaldehyde and its derivatives have long been recognized as privileged scaffolds in medicinal chemistry, owing to their versatile reactivity and diverse biological profiles. The introduction of a halogen atom, particularly iodine, onto the salicylaldehyde ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and electrophilicity, thereby influencing its biological activity. This compound, a unique isomer, presents an interesting candidate for drug discovery. This guide will explore the potential biological activities of its derivatives by examining the established activities of analogous halogenated salicylaldehydes, with a focus on anticancer and antimicrobial properties.

Potential Anticancer Activity

Schiff bases and metal complexes derived from halogenated salicylaldehydes have shown considerable promise as anticancer agents. The imine linkage in Schiff bases and the coordination with metal ions offer a vast scope for structural diversity and tuning of biological activity.

Cytotoxicity of Halogenated Salicylaldehyde Derivatives

Studies on various cancer cell lines have demonstrated the cytotoxic potential of derivatives of halogenated salicylaldehydes. For instance, ruthenium(II) polypyridyl complexes of halogenated salicylaldehydes have been reported to exhibit significant cytotoxicity.[1][2] Dihalogenated and bromo-substituted derivatives, in particular, have shown enhanced anticancer activity.[1][2]

Table 1: Representative Cytotoxicity Data for Halogenated Salicylaldehyde Derivatives

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| Ru(II) Polypyridyl Complex | {Δ/Λ-[Ru(bpy)2(5-bromosalicylaldehyde)]BF4} | A549 (Lung Carcinoma) | > 50 | [1] |

| Ru(II) Polypyridyl Complex | {Δ/Λ-[Ru(bpy)2(3,5-dibromosalicylaldehyde)]BF4} | A549 (Lung Carcinoma) | 15.6 | [1] |

| Ru(II) Polypyridyl Complex | {Δ/Λ-[Ru(bpy)2(3,5-dichlorosalicylaldehyde)]BF4} | A549 (Lung Carcinoma) | 21.3 | [1] |

| Salicylaldehyde-o-phenylenediamine Schiff base | Compound 1c | K562 (Leukemia) | 11.95 ± 2.36 | [3] |

| Salicylaldehyde-o-phenylenediamine Schiff base | Compound 1c | HEL (Leukemia) | 9.72 ± 2.56 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[4]

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (derivatives of this compound) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[5]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Figure 1: Workflow for determining the cytotoxicity of compounds using the MTT assay.

Potential Antimicrobial Activity

Halogenated salicylaldehydes and their derivatives, particularly metal complexes, have demonstrated significant antimicrobial properties. The presence of the halogen is thought to enhance the lipophilicity of the compounds, facilitating their transport across microbial cell membranes.

Antimicrobial Screening of Halogenated Salicylaldehyde Derivatives

The antimicrobial efficacy of these compounds is typically evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. Copper(II) complexes, in particular, have shown promising results.[6][7][8]

Table 2: Representative Antimicrobial Activity of Halogenated Salicylaldehyde Derivatives

| Compound Class | Derivative Example | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Salicylaldehyde-hydrazine hydrate Schiff base | Compound 1a | Staphylococcus aureus | - | 9.75 ± 1.02 (µmol/L) | [3] |

| Cu(II) Complex | --INVALID-LINK--·H2O (L=methyl 3-formyl-4-hydroxybenzoate) | Escherichia coli | - | 38 | [9] |

| Cu(II) Complex | --INVALID-LINK--·H2O (L=methyl 3-formyl-4-hydroxybenzoate) | Staphylococcus aureus | - | 38 | [9] |

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique for preliminary screening of antimicrobial activity.[10][11][12]

Protocol:

-

Media Preparation: Prepare Mueller-Hinton agar plates for bacterial strains and Sabouraud dextrose agar plates for fungal strains.

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and uniformly spread it over the surface of the agar plates.

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the inoculated agar plates using a sterile cork borer.

-